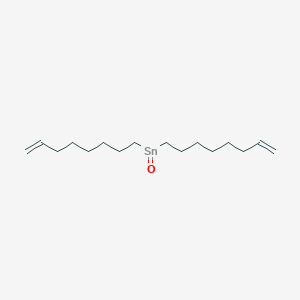
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two chloromethyl groups attached to the pyrrolidine ring and a p-methylbenzyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of Chloromethyl Groups: The chloromethyl groups can be introduced by reacting the pyrrolidine ring with formaldehyde and hydrochloric acid, resulting in the formation of bis(chloromethyl) derivatives.
Attachment of p-Methylbenzyl Group: The p-methylbenzyl group can be attached to the pyrrolidine ring through a nucleophilic substitution reaction using p-methylbenzyl chloride and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products.
Reduction Products: Methyl derivatives are obtained.
科学研究应用
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The p-methylbenzyl group may enhance the compound’s binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
2,5-Bis(chloromethyl)pyrrolidine hydrochloride: Lacks the p-methylbenzyl group, resulting in different reactivity and applications.
1-(p-Methylbenzyl)pyrrolidine hydrochloride: Lacks the chloromethyl groups, affecting its chemical behavior and uses.
2,5-Dimethyl-1-(p-methylbenzyl)pyrrolidine hydrochloride: Contains methyl groups instead of chloromethyl groups, leading to different reaction pathways.
Uniqueness
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride is unique due to the presence of both chloromethyl and p-methylbenzyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
100792-96-9 |
|---|---|
分子式 |
C14H20Cl3N |
分子量 |
308.7 g/mol |
IUPAC 名称 |
2,5-bis(chloromethyl)-1-[(4-methylphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N.ClH/c1-11-2-4-12(5-3-11)10-17-13(8-15)6-7-14(17)9-16;/h2-5,13-14H,6-10H2,1H3;1H |
InChI 键 |
QGSGMSAXYCHPPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(CCC2CCl)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
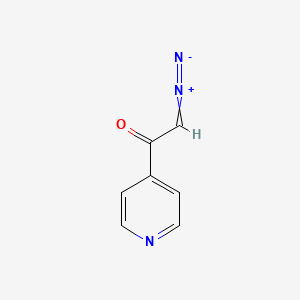
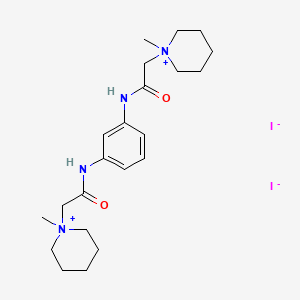
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
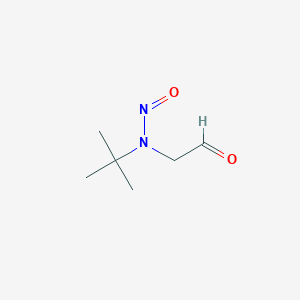

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
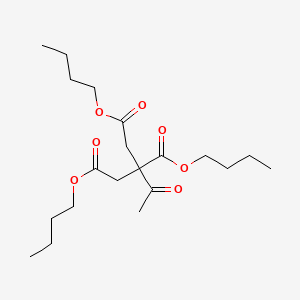
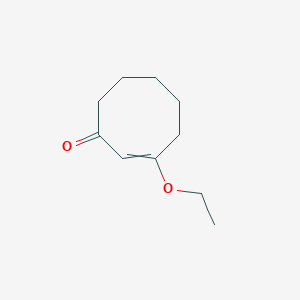

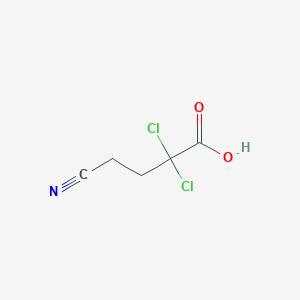
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
